molecular formula C9H13N3O5 B12405693 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B12405693
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-PDVZPSIWSA-N
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Description

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a nucleoside analog, which is a structural component of nucleic acids. This compound is known for its significant role in various biological processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the condensation of a suitable sugar derivative with a pyrimidine base. The reaction conditions often require the presence of a catalyst and specific temperature and pH conditions to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fermentation processes or chemical synthesis routes. The choice of method depends on the desired purity and yield of the final product. Optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine analogs.

Scientific Research Applications

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in DNA and RNA synthesis and repair.

    Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.

    Industry: The compound is used in the production of pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxycytidine: A nucleoside analog with similar structural features.

    Cytosine deoxyriboside: Another nucleoside analog with comparable biological activity.

Uniqueness

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological and chemical properties. Its ability to be incorporated into nucleic acids and interfere with their synthesis sets it apart from other similar compounds.

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6?,7+,8-/m1/s1

InChI Key

UHDGCWIWMRVCDJ-PDVZPSIWSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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